molecular formula C30H37N15O17P2 B12682689 ApApG CAS No. 2099-88-9

ApApG

Cat. No.: B12682689
CAS No.: 2099-88-9
M. Wt: 941.7 g/mol
InChI Key: JHTGPLDEBYQXJH-OERBZGCCSA-N
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Description

ApApG, also known as acetaminophen (N-acetyl-para-aminophenol), is a widely used analgesic and antipyretic agent. It is commonly used to treat fever and mild to moderate pain. This compound is included in the World Health Organization’s Model List of Essential Medicines, highlighting its importance in healthcare .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ApApG typically involves the acetylation of para-aminophenol. The process begins with the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. The final step involves the acetylation of para-aminophenol using acetic anhydride to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

ApApG undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its metabolism in the liver, where it is converted into non-toxic glucuronide and sulfate conjugates .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include glucuronide and sulfate conjugates, which are excreted from the body. The reactive intermediate NAPQI can cause hepatotoxicity if not adequately detoxified by glutathione .

Scientific Research Applications

ApApG has a wide range of applications in scientific research:

Mechanism of Action

ApApG exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes in the central nervous system. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. Additionally, this compound’s metabolite, N-arachidonoyl-4-aminophenol (AM404), is believed to activate cannabinoid receptors, contributing to its analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ApApG is unique in its minimal anti-inflammatory activity, making it suitable for patients who require pain and fever relief without the risk of gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). Its safety profile at therapeutic doses and its inclusion in essential medicine lists underscore its significance .

Properties

CAS No.

2099-88-9

Molecular Formula

C30H37N15O17P2

Molecular Weight

941.7 g/mol

IUPAC Name

[(2R,3R,4R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-[2-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-1-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy]ethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C30H37N15O17P2/c31-21-11-23(36-3-34-21)43(5-38-11)27-15(47)14(46)8(58-27)1-9(18-16(48)20(62-64(54,55)56)29(60-18)45-7-40-13-25(45)41-30(33)42-26(13)50)57-2-10-19(61-63(51,52)53)17(49)28(59-10)44-6-39-12-22(32)35-4-37-24(12)44/h3-10,14-20,27-29,46-49H,1-2H2,(H2,31,34,36)(H2,32,35,37)(H2,51,52,53)(H2,54,55,56)(H3,33,41,42,50)/t8-,9?,10-,14-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1

InChI Key

JHTGPLDEBYQXJH-OERBZGCCSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CC([C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)OP(=O)(O)O)O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C(N=CN=C98)N)O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)OP(=O)(O)O)O)OCC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)O)OP(=O)(O)O)O)O)N

Origin of Product

United States

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